![molecular formula C12H14BrNO4S B1270356 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 203519-01-1](/img/structure/B1270356.png)

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

Overview

Description

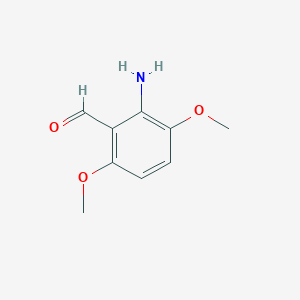

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is an organic compound with the molecular formula C12H14BrNO4S It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a bromophenylsulfonyl group attached to the piperidine ring

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes that result in its observed biological effects .

Result of Action

Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

Biochemical Analysis

Biochemical Properties

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain sulfonyl-containing enzymes, leading to either inhibition or activation of these enzymes. The nature of these interactions is primarily based on the binding affinity of the compound to the active sites of the enzymes, which can result in conformational changes affecting enzyme function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, preventing substrate access and thus inhibiting enzyme activity. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but it may degrade when exposed to extreme pH or temperature variations. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses of the compound have been found to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can cause organ damage and other severe side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization of the compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves the following steps:

Formation of 4-bromobenzenesulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.

Nucleophilic substitution: The 4-bromobenzenesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et3N) to form 1-[(4-Bromophenyl)sulfonyl]piperidine.

Carboxylation: The final step involves the carboxylation of 1-[(4-Bromophenyl)sulfonyl]piperidine using carbon dioxide (CO2) under high pressure and temperature to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The bromophenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenylsulfonyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Phenylsulfonyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

- 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid

- 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid

- 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid

Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties.

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVQMTHMVVRANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353289 | |

| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203519-01-1 | |

| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)